3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Scientific Research Applications
Synthesis and Biological Applications
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine and its derivatives have been extensively studied for their synthesis and biological applications. A study by Bektaş et al. (2007) focused on synthesizing various derivatives, including Mannich base derivatives using morpholine, and evaluating their antimicrobial activities. These compounds showed good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Structural and Spectral Studies
Mazharuddin and Thyagarajan (1969) conducted studies on 2H-1,4-benzoxazin-3-thiones, closely related compounds, providing insights into their structure and reactions. They utilized UV, IR, and NMR spectroscopy for structural analysis, which can be relevant for understanding the structure of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine derivatives (Mazharuddin & Thyagarajan, 1969).
Pharmaceutical and Chemical Applications
In the realm of pharmaceuticals and chemicals, these compounds have significant relevance. Fleischer et al. (2013) discussed the biological and pharmacological properties of aryl-fused analogs, including dihydro-2H-benzoxazines, which have been known for their antituberculous properties. These compounds are integral in drug discovery, offering promising building blocks for pharmaceutical applications (Fleischer et al., 2013).
Novel Synthesis Methods and Applications
Recent studies have also focused on developing new methods for synthesizing these compounds and exploring their applications beyond monomers. Wattanathana et al. (2017) highlighted the use of 3,4-dihydro-1,3-2H-benzoxazines in applications such as luminescent materials, ligands for cations, and as reducing agents for precious metal ions, demonstrating their versatility beyond their use in polybenzoxazines (Wattanathana et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBHLSLPCKGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349509 | |
Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine | |
CAS RN |
131513-35-4 | |
Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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